molecular formula C18H10N4O5S B11097694 N-(3-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11097694
M. Wt: 394.4 g/mol
InChI Key: KLDUZUHTDQUPAB-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a combination of nitrophenyl, thiazole, and isoindole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole or isoindole rings .

Scientific Research Applications

N-(3-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, affecting cellular processes. The isoindole moiety can interact with DNA and proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
  • N-(3-chlorophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
  • N-(3-methylphenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Uniqueness

N-(3-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H10N4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C18H10N4O5S/c23-15(20-11-2-1-3-12(9-11)22(26)27)10-4-5-13-14(8-10)17(25)21(16(13)24)18-19-6-7-28-18/h1-9H,(H,20,23)

InChI Key

KLDUZUHTDQUPAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4

Origin of Product

United States

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